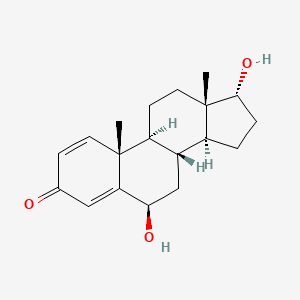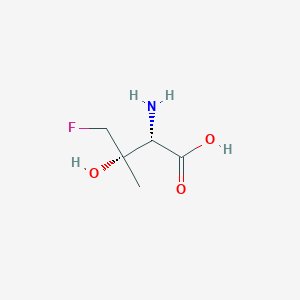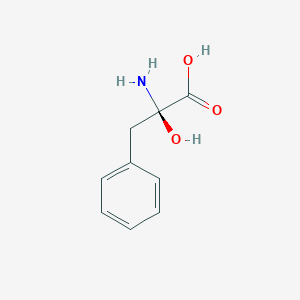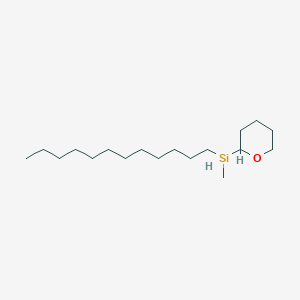
Dodecyl-methyl-(oxan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl-methyl-(oxan-2-yl)silane is an organosilicon compound that features a silane group bonded to a dodecyl chain and an oxane ring. This compound is part of the broader class of organofunctional silanes, which are known for their ability to act as coupling agents, linking organic and inorganic materials. These compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl-methyl-(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, typically a platinum or rhodium complex . Another method involves the thiol-Michael addition reaction, where a thiol group reacts with an acrylate in the presence of a catalyst such as dimethylphenylphosphine .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dodecyl-methyl-(oxan-2-yl)silane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of various organosilicon compounds with different functional groups.
Scientific Research Applications
Dodecyl-methyl-(oxan-2-yl)silane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of dodecyl-methyl-(oxan-2-yl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol groups that subsequently condense to form siloxane bonds. These bonds are responsible for the compound’s effectiveness as a coupling agent .
Comparison with Similar Compounds
Similar Compounds
Dodecylmethylsiloxane: Similar in structure but lacks the oxane ring.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group instead of the oxane ring.
Dimethyldichlorosilane: A simpler silane compound used in the production of various siloxanes
Uniqueness
Dodecyl-methyl-(oxan-2-yl)silane is unique due to the presence of the oxane ring, which imparts additional stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring robust and durable bonding .
Properties
CAS No. |
68037-76-3 |
|---|---|
Molecular Formula |
C18H38OSi |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
dodecyl-methyl-(oxan-2-yl)silane |
InChI |
InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3 |
InChI Key |
CNPNCCZOMSLZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[SiH](C)C1CCCCO1 |
Related CAS |
68037-76-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


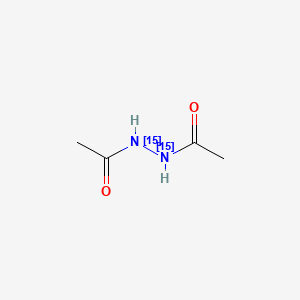
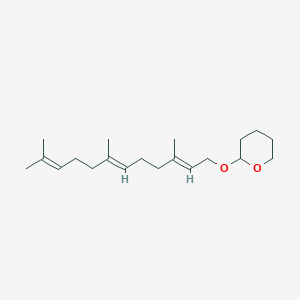
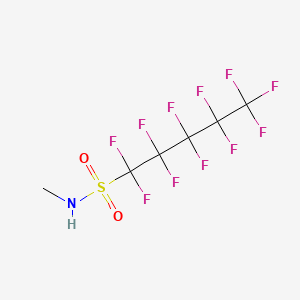
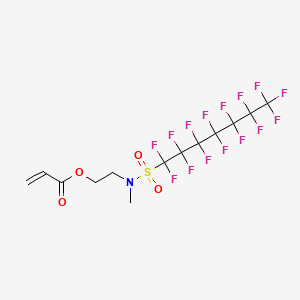
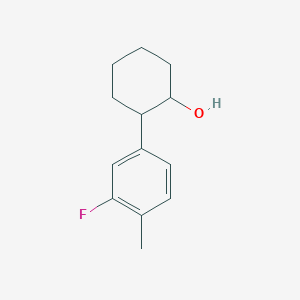
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
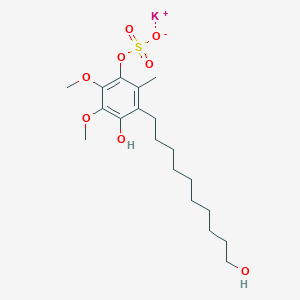
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
